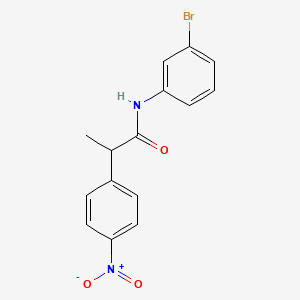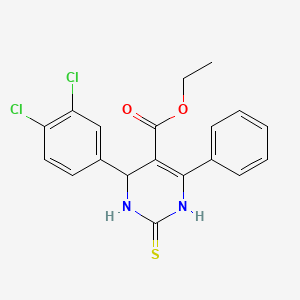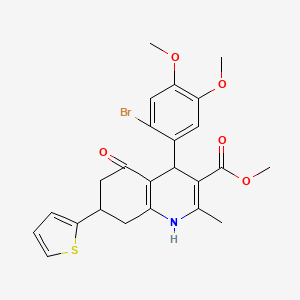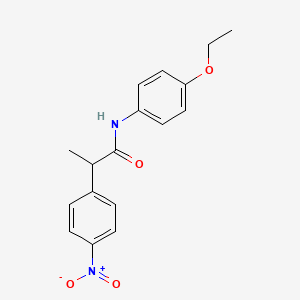![molecular formula C23H29NO6 B4075965 1-{2-[4-(benzyloxy)phenoxy]ethyl}azepane oxalate](/img/structure/B4075965.png)
1-{2-[4-(benzyloxy)phenoxy]ethyl}azepane oxalate
Übersicht
Beschreibung
1-{2-[4-(benzyloxy)phenoxy]ethyl}azepane oxalate, also known as BPEA oxalate, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound belongs to the class of azepanes, which are seven-membered ring compounds containing a nitrogen atom. BPEA oxalate is a white crystalline powder that is soluble in water and organic solvents.
Wirkmechanismus
The sigma-1 receptor is a transmembrane protein that is located in the endoplasmic reticulum and plasma membrane of cells. 1-{2-[4-(benzyloxy)phenoxy]ethyl}azepane oxalate oxalate has been shown to bind to the sigma-1 receptor with high affinity and selectivity. This binding results in the activation of various signaling pathways, including the phospholipase C pathway and the extracellular signal-regulated kinase pathway. These pathways are involved in various cellular processes such as calcium signaling, protein synthesis, and cell survival.
Biochemical and Physiological Effects:
This compound oxalate has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound oxalate can increase the release of acetylcholine, a neurotransmitter that is involved in learning and memory. This compound oxalate has also been shown to protect neurons from oxidative stress-induced cell death. In vivo studies have shown that this compound oxalate can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-{2-[4-(benzyloxy)phenoxy]ethyl}azepane oxalate oxalate has several advantages for use in lab experiments. It is a highly selective agonist for the sigma-1 receptor, which allows for the specific activation of this receptor without affecting other receptors. This compound oxalate is also soluble in water and organic solvents, which makes it easy to use in various experimental setups. However, this compound oxalate has some limitations, including its low yield in the synthesis process and its relatively high cost compared to other research chemicals.
Zukünftige Richtungen
There are several future directions for research on 1-{2-[4-(benzyloxy)phenoxy]ethyl}azepane oxalate oxalate. One direction is to investigate the potential therapeutic use of this compound oxalate in neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study the signaling pathways activated by this compound oxalate and their role in cellular processes such as calcium signaling and protein synthesis. Additionally, further research is needed to optimize the synthesis method of this compound oxalate to increase its yield and reduce its cost.
Wissenschaftliche Forschungsanwendungen
1-{2-[4-(benzyloxy)phenoxy]ethyl}azepane oxalate oxalate has been found to have potential use in various research applications. One of the most significant applications of this compound oxalate is in the field of neuroscience. This compound oxalate has been shown to act as a selective agonist for the sigma-1 receptor, which is a protein that is involved in various neurological processes such as learning and memory. This receptor has also been implicated in the pathogenesis of various neurological disorders such as Alzheimer's disease and Parkinson's disease. Therefore, this compound oxalate has the potential to be used as a tool for studying the sigma-1 receptor and its role in neurological disorders.
Eigenschaften
IUPAC Name |
oxalic acid;1-[2-(4-phenylmethoxyphenoxy)ethyl]azepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2.C2H2O4/c1-2-7-15-22(14-6-1)16-17-23-20-10-12-21(13-11-20)24-18-19-8-4-3-5-9-19;3-1(4)2(5)6/h3-5,8-13H,1-2,6-7,14-18H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFYGPSZXOFKQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCOC2=CC=C(C=C2)OCC3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(2-tert-butyl-4-chlorophenoxy)propyl]piperazine oxalate](/img/structure/B4075895.png)
![2-(4-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}phenoxy)acetamide](/img/structure/B4075898.png)
![1-[4-(2-bromophenoxy)butyl]piperazine oxalate](/img/structure/B4075900.png)
![1-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine oxalate](/img/structure/B4075902.png)
![3-hydroxy-1-methyl-5-nitro-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4075912.png)

![2-(4-chlorophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4075923.png)
![N-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}-2-phenylacetamide](/img/structure/B4075938.png)
![2-{[5-(1-adamantyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B4075945.png)


![ethyl 4-[4-(cyclopentyloxy)phenyl]-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4075967.png)

![2-(2-isopropyl-5-methylphenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4075984.png)